7,10-Dimethoxy-10-DAB III, with the CAS number 183133-94-0, is a significant chemical compound primarily recognized as an intermediate in the synthesis of Cabazitaxel, a second-line chemotherapy drug used for treating advanced prostate cancer. This compound is characterized by its complex molecular structure and its role in the biosynthesis of taxanes, a class of diterpenes known for their antitumor properties.
7,10-Dimethoxy-10-DAB III is derived from 10-deacetylbaccatin III, which is obtained from the bark of the yew tree (Taxus species). The compound is synthesized through various chemical processes that involve methylation and other modifications to enhance its therapeutic efficacy.
This compound falls under the category of synthetic organic compounds and is classified as a taxane derivative. Its molecular formula is C31H40O10, and it has a molecular weight of 572.64 g/mol. It is recognized for its role in medicinal chemistry, particularly in oncology.
The synthesis of 7,10-Dimethoxy-10-DAB III typically involves the methylation of hydroxyl groups at the C7 and C10 positions of 10-deacetylbaccatin III. Various methods have been reported, including:
The synthesis usually yields around 43.7% efficiency under optimal conditions, highlighting the importance of precise control over reaction parameters such as temperature, concentration, and reaction time .
The molecular structure of 7,10-Dimethoxy-10-DAB III features a complex arrangement typical of taxane derivatives. The key structural elements include:
The compound's molecular weight is 572.64 g/mol, with a molecular formula of C31H40O10. The structural integrity is crucial for its function as an intermediate in drug synthesis.
7,10-Dimethoxy-10-DAB III participates in several chemical reactions that contribute to its role as an intermediate:
The reactions are typically facilitated by specific catalysts or bases that enhance reactivity while minimizing side reactions.
The mechanism by which 7,10-Dimethoxy-10-DAB III exerts its effects primarily involves its conversion into Cabazitaxel. This process includes:
Studies indicate that Cabazitaxel has shown remarkable efficacy against castration-resistant prostate cancer due to its ability to circumvent resistance mechanisms associated with other taxanes like Docetaxel .
Relevant data includes boiling points and melting points which are critical for handling and storage considerations .
7,10-Dimethoxy-10-DAB III is predominantly used in:
7,10-Dimethoxy-10-DAB III (C₃₁H₄₀O₁₀, MW 572.64) is a semi-synthetic derivative of the natural taxane 10-deacetylbaccatin III (10-DAB) (C₂₉H₃₆O₁₀, MW 544.59), which is abundant in Taxus needles (0.5% dry weight) [3] [5]. This compound serves as a pivotal intermediate for synthesizing cabazitaxel, a second-generation taxane chemotherapeutic used for castration-resistant prostate cancer [1] [10]. Unlike paclitaxel precursors (e.g., baccatin III), 7,10-Dimethoxy-10-DAB III features methoxy groups at C-7 and C-10 positions, enhancing its metabolic stability and altering its interactions with tubulin [1] [8]. Its biosynthesis occurs downstream of baccatin III formation, involving enzymatic methylation of 10-DAB [1] [6].
Table 1: Key Taxane Intermediates in Biosynthetic Pathways
Compound | Molecular Formula | Role in Pathway | Natural Abundance in Taxus |
---|---|---|---|
10-Deacetylbaccatin III | C₂₉H₃₆O₁₀ | Core scaffold for taxane derivatization | Up to 0.5% (dry weight) [5] |
Baccatin III | C₃₁H₃₈O₁₁ | Direct precursor for paclitaxel/docetaxel | 0.02–0.05% (bark) [7] |
7,10-Dimethoxy-10-DAB III | C₃₁H₄₀O₁₀ | Semi-synthetic cabazitaxel intermediate | Not naturally abundant [1] |
The enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) (EC 2.3.1.-) catalyzes the acetylation of 10-DAB to form baccatin III, a critical step in taxane biosynthesis [3] [6]. DBAT exhibits broad substrate promiscuity, enabling it to acetylate 7-β-xylosyl-10-deacetyltaxol (XDT) and 10-deacetyltaxol (DT), albeit with lower efficiency than 10-DAB [3]. Structural studies reveal DBAT as a monomeric protein (49–71 kDa) with optimal activity at pH 5.5–9.0 and 35–40°C [3]. Its catalytic mechanism involves:
Recent advances identified FoTO1, a nuclear transport factor 2 (NTF2)-like protein, as essential for optimizing the early oxidation steps in taxane biosynthesis. FoTO1 enhances the efficiency of taxadiene 5α-hydroxylase (T5αH), reducing off-pathway byproducts and increasing flux toward 10-DAB derivatives [6]. Protein engineering of DBAT (e.g., double mutant DBATG38R/F301V) increased catalytic efficiency (kcat/Km) toward DT by 6-fold (0.61 → 3.54 M⁻¹s⁻¹), enabling higher-yield enzymatic synthesis of advanced taxane intermediates [3].
DBAT activity varies significantly across Taxus species due to genetic divergence and enzyme kinetics:
Table 2: Catalytic Efficiency of DBAT Across Taxus Species
Species | Relative Activity on 10-DAB | Relative Activity on DT | Optimum Temperature | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|
T. cuspidata | 100% | 95% | 40°C | 0.61 (DT) [3] |
T. brevifolia | 98% | 92% | 37.5°C | 0.58 (DT) [3] |
T. wallichiana var. | 85% | 70% | 37.5°C | 0.42 (DT) [3] |
T. canadensis | 60% | 45% | 37.5°C | 0.25 (DT) [3] |
These variations stem from amino acid substitutions in DBAT’s substrate-binding pocket. For example, T. cuspidata DBAT contains a unique Phe³⁰¹ residue that enhances hydrophobic interactions with taxane substrates [3]. Phylogenetic analysis confirms that efficient DBAT variants cluster in clades containing T. cuspidata, T. brevifolia, and hybrid T. × media, while less efficient forms group with T. canadensis [3] [4]. This underscores the importance of selecting high-activity DBAT sources for biotechnological production of 7,10-Dimethoxy-10-DAB III and other taxane therapeutics [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: